2,4(1H,3H)-Quinazolinedione, 7-chloro-1-methyl-3-(1-piperidinyl)-
Description
The compound 2,4(1H,3H)-Quinazolinedione, 7-chloro-1-methyl-3-(1-piperidinyl)- (hereafter referred to as Compound A) is a quinazolinedione derivative characterized by a chloro substitution at position 7, a methyl group at position 1, and a piperidinyl moiety at position 2.
For example, chlorination of quinazolinediones (e.g., 2,4(1H,3H)-quinazolinedione) using agents like trichloroisocyanuric acid has been reported, albeit with low yields for dichlorinated products (11% yield for 2,4-dichloroquinazoline) . The piperidinyl group may be introduced via nucleophilic substitution or coupling reactions, as seen in related piperazine- or morpholino-substituted quinazolinediones .
Structure
3D Structure
Properties
CAS No. |
87296-69-3 |
|---|---|
Molecular Formula |
C14H16ClN3O2 |
Molecular Weight |
293.75 g/mol |
IUPAC Name |
7-chloro-1-methyl-3-piperidin-1-ylquinazoline-2,4-dione |
InChI |
InChI=1S/C14H16ClN3O2/c1-16-12-9-10(15)5-6-11(12)13(19)18(14(16)20)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
OJISLNSOQWOMNH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)C(=O)N(C1=O)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Spectroscopic Identification
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm confirms purity >98%.
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Methods
Scale-Up and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolines.
Substitution: Various substitution reactions can occur, especially at the piperidinyl group, leading to derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their activity against various bacterial strains. These compounds acted as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication and transcription .
Case Study: Antibacterial Screening
In a study focused on synthesizing novel quinazoline derivatives, compounds were tested against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. The most promising derivatives exhibited broad-spectrum activity, suggesting their potential as new antibacterial agents .
| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative |
|---|---|---|
| Compound 13 | Moderate | Moderate |
| Compound 15 | Strong | Moderate |
Antimalarial Properties
The compound has also shown potential as an antimalarial agent. A related study identified quinoline derivatives with multistage antimalarial activity against Plasmodium falciparum. These compounds displayed low nanomolar potency and favorable pharmacokinetic profiles in vivo, making them suitable candidates for further development .
Case Study: Antimalarial Efficacy
In a preclinical evaluation involving a malaria mouse model, certain quinoline derivatives demonstrated excellent oral efficacy with effective doses below 1 mg/kg. This highlights the potential of quinazolinedione compounds in combating malaria through novel mechanisms of action .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of quinazolinediones and their biological activity is critical for drug design. Modifications to the piperidine moiety or halogen substitutions can significantly influence the pharmacological profile of these compounds.
Key Findings
- Electron-withdrawing groups enhance antibacterial activity.
- Aliphatic amines at specific positions improve antimalarial efficacy.
This knowledge aids in optimizing existing compounds and designing new derivatives with enhanced therapeutic effects.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 7-chloro-1-methyl-3-(1-piperidinyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues of Compound A
Key Observations :
Chloro Substitution Position: Compound A’s 7-Cl group contrasts with 8-Cl in 8-chloro-2,4(1H,3H)-quinazolinedione . For instance, 7-Cl may enhance lipophilicity compared to 8-Cl, affecting blood-brain barrier penetration .
Piperidinyl vs. Piperazinyl Groups :
- MA1337, a CNS depressant, features a piperazinyl group linked to a chlorophenyl moiety, whereas Compound A has a piperidinyl group. Piperazine’s additional nitrogen atom increases polarity and hydrogen-bonding capacity, which may explain MA1337’s higher toxicity (LD₅₀ 140 mg/kg in mice) compared to piperidinyl analogues .
Pharmacological and Toxicological Profiles
- Compound A’s piperidinyl group—a common feature in neuroactive compounds like haloperidol ()—may confer distinct receptor interactions, possibly targeting dopamine or serotonin pathways .
- Adenosine Uptake Inhibition: KF24345, a morpholinoquinazoline-piperidine hybrid, inhibits equilibrative nucleoside transporters (ENTs). Compound A’s piperidinyl group could similarly modulate ENT isoforms, though its lack of morpholino and diethoxy groups may reduce potency .
Toxicity : Piperazine-containing MA1337 shows moderate toxicity (intraperitoneal LD₅₀ 140 mg/kg), while piperidinyl derivatives like haloperidol exhibit higher safety margins . Compound A’s toxicity profile remains theoretical but may align closer to piperidinyl-based drugs.
Biological Activity
2,4(1H,3H)-Quinazolinedione derivatives, particularly 7-chloro-1-methyl-3-(1-piperidinyl)-, are gaining attention in medicinal chemistry due to their diverse biological activities. This compound exhibits potential as an anticancer agent and possesses antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula: C13H14ClN3O2
- Molecular Weight: 279.75 g/mol
- CAS Number: 188116-07-6
- Melting Point: Predicted at 212 °C
- Density: 1.42 g/cm³
Anticancer Properties
Recent studies have demonstrated that quinazoline derivatives possess significant anticancer activity. The mechanism of action often involves inhibition of protein kinases, which play a crucial role in cancer cell proliferation. For instance, quinazoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) and other kinases:
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound A | 15 | EGFR |
| Compound B | 28 | HCC827 |
These compounds exhibit a strong cytotoxic effect against various cancer cell lines such as HepG2, A549, MCF-7, and DU145 at concentrations ranging from 5–10 μM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study evaluating the antibacterial activity using the Agar well diffusion method, several derivatives were compared to standard drugs:
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Activity |
|---|---|---|---|
| Compound 13 | 11 | 80 | Moderate |
| Compound 15 | 12 | 75 | Moderate |
The results indicated that these compounds effectively inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents .
Study on Anticancer Activity
A series of experiments conducted by Akgun et al. synthesized various quinazoline derivatives and assessed their biological activity. The study found that specific substitutions at the C-6 and C-7 positions significantly enhanced the anticancer efficacy of these compounds. For example, the introduction of electron-withdrawing groups improved binding affinity to target receptors .
Study on Antimicrobial Efficacy
Another research effort focused on developing quinazoline derivatives as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV. The synthesized compounds were tested against multiple bacterial strains, revealing moderate to strong antibacterial effects compared to established antibiotics .
Q & A
Basic Research: Synthesis Optimization
Q: What experimental conditions are optimal for synthesizing 7-chloro-1-methyl-3-(1-piperidinyl)quinazolinedione derivatives? A: Synthesis typically involves cyclocondensation of anthranilic acid derivatives with piperidine-containing reagents. Key steps include:
- Refluxing 7-chloro-1-methylquinazoline-2,4-dione with 1-piperidinylamine in anhydrous THF under nitrogen, using catalytic p-toluenesulfonic acid (PTSA) .
- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and isolating the product via column chromatography (yield ~65–75%) .
- Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (DMSO-d6, δ 1.4–1.6 ppm for piperidinyl protons) .
Basic Research: Structural Characterization
Q: Which spectroscopic and computational methods are critical for characterizing this compound’s structure? A:
- NMR: and NMR confirm substituent positions (e.g., piperidinyl protons at δ 1.4–2.8 ppm, quinazolinedione carbonyls at δ 160–170 ppm) .
- Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+ at m/z 293.08 for CHClNO) .
- Computational: Density Functional Theory (DFT) calculates bond angles and charge distribution, aligning with crystallographic data from related quinazolinediones .
Advanced Research: Bioactivity Profiling
Q: How can researchers evaluate the biological activity of this compound, particularly in cancer models? A:
- In vitro assays: Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC determination) .
- Mechanistic studies: Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and Western blotting for caspase-3 activation .
- SAR analysis: Compare with analogs (e.g., 3-phenyl or 3-cyclopentyl substitutions) to identify critical pharmacophores .
Advanced Research: Radiolabeling for Pharmacokinetic Studies
Q: What strategies enable tritium or carbon-14 labeling for tracking in vivo distribution? A:
- Tritium exchange: Catalytic dehalogenation of the 7-chloro group using tritium gas and Pd/C under high pressure .
- Quality control: Validate radiochemical purity (>98%) via radio-HPLC and measure specific activity (40–90 Ci/mmol) using liquid scintillation counting .
Advanced Research: Addressing Data Contradictions
Q: How to resolve discrepancies in reported biological activity across studies? A:
- Standardize assays: Use identical cell lines, incubation times, and controls (e.g., cisplatin for cytotoxicity benchmarks) .
- Statistical rigor: Apply multivariate ANOVA to account for variables like solvent (DMSO vs. ethanol) impacting solubility .
- Meta-analysis: Cross-reference crystallographic data (e.g., piperidinyl ring conformation) with activity trends in PubChem or ChEMBL .
Advanced Research: Computational Modeling for Target Identification
Q: How to employ molecular docking to predict protein targets? A:
- Software: Use MOE or AutoDock Vina for docking simulations against kinases (e.g., EGFR) or HDACs .
- Validation: Compare binding poses with co-crystallized ligands (PDB: 1M17) and validate via SPR or ITC binding assays .
Basic Research: Stability and Storage
Q: What conditions prevent degradation of this compound during storage? A:
- Storage: Keep at –20°C in amber vials under argon to avoid photodegradation and oxidation .
- Stability testing: Monitor via HPLC every 6 months; degradation products (e.g., hydrolyzed quinazoline) appear as secondary peaks .
Advanced Research: ADMET Profiling
Q: How to assess absorption and toxicity early in drug development? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
